Cas no 2104932-06-9 ((2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one)
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-798476
- (2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one
- 2104932-06-9
-
- Inchi: 1S/C6H10N4O/c1-4(7)6(11)5-3-10(2)9-8-5/h3-4H,7H2,1-2H3/t4-/m1/s1
- InChI Key: JKXZNCIUSIFGBM-SCSAIBSYSA-N
- SMILES: O=C(C1=CN(C)N=N1)[C@@H](C)N
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 73.8Ų
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798476-1.0g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
| Enamine | EN300-798476-0.05g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 0.05g |
$948.0 | 2024-05-21 | |
| Enamine | EN300-798476-0.1g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
| Enamine | EN300-798476-0.25g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 0.25g |
$1038.0 | 2024-05-21 | |
| Enamine | EN300-798476-0.5g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
| Enamine | EN300-798476-2.5g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 2.5g |
$2211.0 | 2024-05-21 | |
| Enamine | EN300-798476-5.0g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 5.0g |
$3273.0 | 2024-05-21 | |
| Enamine | EN300-798476-10.0g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 10.0g |
$4852.0 | 2024-05-21 |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one
Compound CAS No. 2104932-06-9: (2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one
The compound with CAS No. 2104932-06-9, known as (2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound is characterized by its triazole ring and amino group, which contribute to its versatile reactivity and potential applications in drug design. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Structural Features and Synthesis
The molecular structure of (2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one is notable for its triazole moiety, a five-membered aromatic ring containing three nitrogen atoms. This heterocyclic structure is known for its stability and ability to participate in various chemical reactions, such as click chemistry. The compound also features a propanone group and an amino group, which can act as reactive sites for further functionalization. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess, making it suitable for use in chiral environments.
Biological Activity and Applications
Research into the biological activity of (2R)-2-amino... has revealed promising results in several therapeutic areas. For instance, studies have demonstrated its potential as a modulator of protein-protein interactions (PPIs), a challenging yet critical target in drug discovery. Additionally, this compound has shown inhibitory activity against key enzymes involved in cancer progression, such as kinases and proteases. Its ability to penetrate cellular membranes efficiently makes it a valuable lead compound for developing anti-cancer agents.
In the field of infectious diseases, (2R)-2-amino... has been explored as a component in antiviral therapies. Its interaction with viral proteins has been studied using advanced computational methods, including molecular docking and dynamics simulations. These studies have provided insights into its mechanism of action and guided further optimization efforts.
Recent Research Highlights
Recent publications have focused on the optimization of (2R)-2-amino... through structural modifications aimed at enhancing its pharmacokinetic properties. For example, researchers have investigated the impact of substituent groups on the compound's solubility and bioavailability. These studies have led to the identification of derivatives with improved therapeutic indices.
Moreover, collaborative efforts between academic institutions and pharmaceutical companies have accelerated the preclinical development of this compound. Preclinical trials have demonstrated its efficacy in animal models of cancer and viral infections, paving the way for potential clinical trials.
Conclusion
In summary, (2R)-2-amino... (CAS No. 2104932-06) is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool in addressing unmet medical needs. As research continues to unfold, this compound is expected to play an increasingly important role in the advancement of therapeutic interventions.
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